Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium

Description

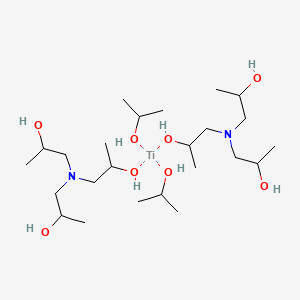

Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium (CAS RN: 36673-16-2) is a titanium(IV) complex featuring a mixed-ligand coordination environment. The compound contains two nitrilotris(propan-2-olato) ligands, derived from triethanolamine, which coordinate via nitrogen and oxygen atoms, and two isopropoxide ligands . Its molecular formula is C₁₄H₃₈N₂O₆Ti, with a molecular weight of 378.33 g/mol .

Properties

CAS No. |

71501-07-0 |

|---|---|

Molecular Formula |

C24H58N2O8Ti |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;propan-2-ol;titanium |

InChI |

InChI=1S/2C9H21NO3.2C3H8O.Ti/c2*1-7(11)4-10(5-8(2)12)6-9(3)13;2*1-3(2)4;/h2*7-9,11-13H,4-6H2,1-3H3;2*3-4H,1-2H3; |

InChI Key |

AUFDAZXOGYDDJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(CN(CC(C)O)CC(C)O)O.CC(CN(CC(C)O)CC(C)O)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide (titanium tetraisopropoxide) with nitrilotris(propan-2-ol), a tridentate ligand containing nitrogen and oxygen donor atoms. The process is conducted under inert atmosphere conditions to prevent hydrolysis and oxidation of the titanium center.

$$

\text{Titanium isopropoxide} + \text{Nitrilotris(propan-2-ol)} \rightarrow \text{this compound}

$$

Reaction Conditions

- Atmosphere: Inert gas (e.g., nitrogen or argon) to avoid moisture and oxygen interference.

- Temperature: Controlled, often ambient to slightly elevated (25–60 °C) to optimize ligand coordination without decomposition.

- Solvent: Anhydrous alcohols or aprotic solvents compatible with titanium alkoxides and ligands.

- Stoichiometry: Molar ratios of titanium isopropoxide to nitrilotris(propan-2-ol) are carefully controlled to favor the desired complex formation.

- Time: Reaction times vary from several hours to overnight to ensure complete coordination.

Purification

Post-synthesis, the product is purified by crystallization or recrystallization from suitable solvents to remove unreacted starting materials and by-products. This step is critical for obtaining high-purity material suitable for research or industrial applications.

Scale-Up Considerations

For industrial or large-scale synthesis, continuous flow reactors and automated systems are employed to enhance reproducibility, yield, and safety. These systems allow precise control over reaction parameters and facilitate purification steps.

Detailed Data Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Titanium Source | Titanium isopropoxide (Ti(OiPr)4) | High purity required |

| Ligand | Nitrilotris(propan-2-ol) | Tridentate ligand with N,O donors |

| Atmosphere | Nitrogen or Argon | Prevents hydrolysis and oxidation |

| Temperature Range | 25–60 °C | Controlled to optimize coordination |

| Solvent | Anhydrous isopropanol or aprotic solvent | Compatible with titanium alkoxides |

| Reaction Time | 4–24 hours | Ensures complete ligand coordination |

| Molar Ratio (Ti:Ligand) | Typically 1:2 | Stoichiometric balance for complex |

| Purification Method | Crystallization/Recrystallization | Removes impurities |

| Yield | Variable, typically high (>80%) | Dependent on reaction control |

Research Findings and Analysis

- The coordination of nitrilotris(propan-2-olato) ligands to titanium centers stabilizes the complex and imparts unique chemical properties, including catalytic activity and potential biological interactions.

- The inert atmosphere and anhydrous conditions are critical to prevent premature hydrolysis of titanium alkoxides, which would lead to titanium dioxide formation and loss of desired product.

- The ligand’s tridentate nature ensures strong chelation, which is essential for the stability of the complex and its functional applications.

- Studies indicate that the titanium center in this complex can coordinate additional ligands, which may be exploited in catalysis or drug delivery systems.

- Industrial synthesis benefits from continuous flow technology, which improves reaction control and scalability while maintaining product quality.

Comparative Notes on Similar Compounds

The unique preparation of this compound lies in the controlled coordination chemistry involving titanium isopropoxide and the tridentate ligand, distinguishing it from other titanium complexes.

Chemical Reactions Analysis

Types of Reactions

Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state titanium species.

Reduction: It can be reduced to lower oxidation state titanium species.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium-ligand complexes.

Scientific Research Applications

Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium has several scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.

Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery and imaging.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Bis[1,1’,1’'-nitrilotris[propan-2-olato]-N,O]bis(propan-2-olato)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The nitrilotris(propan-2-olato) ligands can facilitate the coordination of the titanium center with other molecules, leading to catalytic activity. The specific pathways involved depend on the application and the molecular targets.

Comparison with Similar Compounds

Comparison with Similar Titanium Complexes

Structural and Ligand-Based Comparisons

Compound A : Bis(pentane-2,4-dionato-O,O')bis(propan-2-olato)titanium (CAS: 17927-72-9)

- Structure : Features two acetylacetonate (pentane-2,4-dionato) and two isopropoxide ligands.

- Molecular Formula : C₁₆H₂₈O₆Ti (MW: 364.26 g/mol) .

- Coordination Geometry: Octahedral, with bidentate acetylacetonate ligands providing enhanced thermal stability compared to monodentate isopropoxide ligands.

- Applications : Widely used in sol-gel processes for TiO₂ thin films and as a polymerization catalyst .

Compound B : Bis(glycinato-N,O)(glycinato-O)(propan-2-olato)titanium (CAS: 68443-98-1)

- Structure : Combines glycinato (bidentate) and isopropoxide ligands.

- Molecular Formula : C₇H₁₄N₂O₆Ti (MW: 282.09 g/mol) .

- Synthesis: Prepared via solventothermal reaction of glycine, isopropanol, and titanium chloride .

Compound C : (Methacrylato-O)(propan-2-olato)bis(tetradecan-1-olato)titanium (CAS: 68443-56-1)

Comparative Data Table

Biological Activity

Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium is a titanium-based compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C24H54N2O8Ti |

| Molecular Weight | 546.57 g/mol |

| CAS Number | 71501-07-0 |

| EINECS Number | 275-540-5 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins. The nitrilotris(propan-2-olato) ligands provide a chelating effect that enhances the stability and bioavailability of titanium ions, which are known to exhibit various biological effects.

Antioxidant Activity

Research indicates that titanium complexes can exhibit antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that titanium compounds can possess antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting cellular respiration, leading to cell death.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of titanium complexes demonstrated that bis(nitrilotris(propan-2-olato)) derivatives significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Effects

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, suggesting significant antimicrobial potential.

Research Findings

Recent research has focused on the pharmacokinetics and bioactivity of titanium complexes. Key findings include:

- Bioavailability : The compound's structure enhances its solubility in biological fluids, facilitating better absorption.

- Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity profiles in mammalian cell lines.

- Clinical Applications : Ongoing studies are exploring the use of titanium complexes in drug delivery systems due to their biocompatibility and ability to stabilize active pharmaceutical ingredients.

Q & A

Q. What are the established synthetic protocols for Bis((1,1',1''-nitrilotris(propan-2-olato))(1-)-N,O)bis(propan-2-olato)titanium, and how do reaction conditions influence yield?

The compound is typically synthesized via ligand substitution reactions. A common method involves reacting titanium precursors (e.g., TiCl₄) with triethanolamine (TEA) derivatives and isopropanol under anhydrous conditions . Solvent choice (e.g., ethanol, chloroform) and stoichiometric ratios of ligands to titanium precursors critically affect yield. For example, excess TEA improves chelation but may require post-synthesis purification to remove unreacted ligands. Reaction temperature (25–60°C) and inert atmosphere (N₂/Ar) are essential to prevent hydrolysis of titanium intermediates .

Q. How is the molecular structure of this titanium complex validated, and what spectroscopic techniques are most reliable?

X-ray crystallography is the gold standard for structural validation, often using SHELX programs (e.g., SHELXL) for refinement . Crystallographic data (e.g., bond angles: C–O–Ti ≈ 124.8°, N–Ti ≈ 118.5°) confirm octahedral coordination geometry . Complementary techniques include:

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

Critical properties include:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in coordination geometry or ligand orientation?

Ambiguities in ligand binding modes (e.g., monodentate vs. bidentate TEA) can be addressed using high-resolution X-ray data (≤0.8 Å) and Hirshfeld surface analysis. For example, SHELXL refinement of anisotropic displacement parameters distinguishes static disorder from dynamic ligand flexibility . Comparative studies with analogs (e.g., bis(acetylacetonato)titanium derivatives) reveal how steric bulk from isopropoxy groups distorts coordination geometry .

Q. What experimental strategies mitigate contradictions in reported catalytic efficiency for asymmetric synthesis?

Discrepancies in catalytic activity (e.g., enantiomeric excess varying from 70% to 95%) often arise from:

- Substrate Purity : Trace moisture or protic solvents deactivate titanium centers. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Ligand-to-Metal Ratio : Optimal 2:1 (TEA:Ti) ratios maximize active site availability, confirmed by kinetic studies .

- Reaction Monitoring : In situ Raman spectroscopy tracks intermediate Ti–O–substrate complexes to correlate reaction progress with enantioselectivity .

Q. How does this compound compare to structurally related titanium complexes in phosphorylation sensing applications?

Unlike Phos-tag (a Zn²⁺ complex for phosphate recognition), this titanium complex exhibits stronger Lewis acidity, enabling selective binding to phosphorylated peptides at neutral pH. Competitive binding assays (Kd ~25 nM for phosphate vs. >1 µM for carboxylates) highlight its utility in phosphoproteomics . However, its larger steric profile limits diffusion in gel-based assays compared to smaller probes like Phos-tag .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this complex?

Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets accurately predicts frontier molecular orbitals (HOMO-LUMO gap ≈3.1 eV) and charge distribution on titanium centers. Molecular dynamics simulations (AMBER force field) model ligand exchange dynamics in solution, revealing solvent effects on catalytic turnover rates .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting solubility data (e.g., 1000 g/L vs. 500 g/L in ethanol) across literature sources?

Discrepancies often arise from:

- Purity : Impurities (e.g., unreacted TEA) increase apparent solubility. Use HPLC (C18 column, MeOH/H₂O eluent) to quantify purity .

- Temperature Control : Solubility decreases by ~20% at 15°C vs. 25°C; ensure precise thermostatic baths during measurements .

- Polymorphism : Crystalline vs. amorphous forms exhibit different solubilities. Powder XRD identifies dominant phases .

Methodological Recommendations

Q. What safety protocols are critical when handling this compound, given its reactivity?

Q. How can researchers optimize time-resolved studies to probe transient intermediates in catalytic cycles?

Stopped-flow UV-Vis spectroscopy (millisecond resolution) captures Ti⁴+↔Ti³+ redox transitions. Quench experiments with methanol trap intermediates for ESI-MS analysis, identifying key species like [Ti(TEA)(OⁱPr)₂]⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.